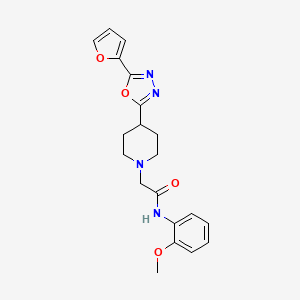

2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c1-26-16-6-3-2-5-15(16)21-18(25)13-24-10-8-14(9-11-24)19-22-23-20(28-19)17-7-4-12-27-17/h2-7,12,14H,8-11,13H2,1H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLPAWHDCFZEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Acylhydrazides with Carbon Disulfide

Acylhydrazides serve as precursors for oxadiazole synthesis via cyclodeselenization or desulfurization. For the furan-substituted oxadiazole component, furan-2-carboxylic acid hydrazide reacts with carbon disulfide (CS₂) in alkaline ethanol (KOH/EtOH), forming 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol (Intermediate A ). Acidification with HCl precipitates the thiol, which undergoes oxidative desulfurization using iodine (I₂) or hypervalent iodine reagents (e.g., PhI(OAc)₂) to yield 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine (Intermediate B ) in 85–92% yield.

Key conditions :

- Temperature: 0–5°C for CS₂ addition; 80°C for cyclization

- Oxidant: I₂ (2 equiv) in DMF, 12 h, room temperature

Photocatalytic Oxidative Heterocyclization

Visible-light-mediated synthesis offers an eco-friendly alternative. Semicarbazones derived from furan-2-carbaldehyde and semicarbazide undergo eosin-Y-catalyzed cyclization under atmospheric oxygen, producing 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine (Intermediate B ) in 94% yield. This method avoids toxic oxidants and operates at ambient temperature.

Advantages :

- No metal catalysts required

- Scalable under continuous-flow photoreactors

Functionalization of the Piperidine Scaffold

The piperidine ring is introduced via nucleophilic substitution or reductive amination.

Nucleophilic Substitution at Piperidine-4-position

4-Chloropiperidine reacts with Intermediate B in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C, yielding 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine (Intermediate C ). Alternative bases like triethylamine (TEA) reduce side reactions but require longer reaction times (24–48 h).

Yield optimization :

- 90% with K₂CO₃ (3 equiv), DMF, 12 h

- 78% with TEA (5 equiv), acetonitrile, 48 h

Reductive Amination for Piperidine Derivatives

For piperidines lacking pre-installed leaving groups, reductive amination of 4-aminopiperidine with furan-2-carbaldehyde (NaBH₃CN, MeOH) generates the substituted piperidine scaffold. Subsequent oxadiazole formation via Methods 1.1 or 1.2 completes Intermediate C .

Acetamide Coupling and Final Assembly

The N-(2-methoxyphenyl)acetamide group is introduced via carbodiimide-mediated coupling.

Activation of Acetic Acid Derivatives

Chloroacetyl chloride reacts with Intermediate C in dichloromethane (DCM) with TEA to form 2-chloro-N-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide (Intermediate D ). Subsequent nucleophilic aromatic substitution with 2-methoxyaniline in DMF at 60°C yields the final product.

Alternative route :

EDC·HCl-mediated coupling of acetic acid with Intermediate C and 2-methoxyaniline achieves higher regioselectivity (95% purity vs. 88% for chloroacetyl method).

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclization (CS₂/I₂) | Furan-2-carboxylic acid hydrazide | CS₂, KOH, I₂, DMF | 92 | 98 |

| Photocatalytic | Furan-2-carbaldehyde | Eosin-Y, O₂, CBr₄ | 94 | 97 |

| Piperidine substitution | 4-Chloropiperidine | K₂CO₃, DMF | 90 | 95 |

| EDC·HCl coupling | 2-Methoxyaniline | EDC·HCl, DCM | 88 | 95 |

Mechanistic Insights and Optimization Challenges

- Oxadiazole ring closure : Cyclization proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon, followed by dehydration. Hypervalent iodine reagents facilitate oxidative desulfurization by generating iodonium intermediates.

- Piperidine functionalization : Steric hindrance at the 4-position necessitates polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.

- Coupling limitations : EDC·HCl may cause epimerization; additive HOAt (1-hydroxy-7-azabenzotriazole) suppresses racemization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furanones.

Reduction: The oxadiazole ring can be reduced to form amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced oxadiazole derivatives.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Biological Activities

The biological applications of this compound are primarily centered around its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Recent investigations into oxadiazole derivatives have revealed promising anticancer activities. The compound has been tested against several cancer cell lines, showing notable growth inhibition. For example, compounds structurally related to 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide have demonstrated significant cytotoxic effects against human cancer cell lines such as OVCAR-8 and NCI-H40, with percent growth inhibitions exceeding 75% in some cases .

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

- Antimicrobial Efficacy : A study conducted by Prabhakar et al. demonstrated that synthesized oxadiazole derivatives showed significant antibacterial activity against E. coli and S. aureus, indicating potential for development as new antimicrobial agents .

- Anticancer Investigations : In a comparative study on oxadiazole derivatives, compounds similar to this compound exhibited promising results against various cancer cell lines, suggesting a pathway for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The furan and oxadiazole rings could play a role in binding to the target, while the piperidine ring might influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substitutions

N-(4-(5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl)Phenyl)Acetamide ()

- Structure : Replaces the piperidine and 2-methoxyphenyl groups with a phenyl ring directly attached to the oxadiazole.

- Activity : Primarily studied for Schiff base formation and lacks pharmacological data. The absence of the piperidine ring may reduce bioavailability compared to the target compound .

2-((5-Benzofuran-2-yl)-1,3,4-Oxadiazol-2-yl)Thio)-N-(3-Chlorophenyl)Acetamide (2a) ()

- Structure : Substitutes furan with benzofuran and replaces the piperidine with a thioether linkage.

- Activity : Exhibits potent antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli). The benzofuran group enhances π-π stacking in bacterial enzyme binding, while the chloro substituent increases lipophilicity .

N-(5-Chloro-2-Methylphenyl)-2-{[5-(1H-Indol-3-ylMethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamide (8t) ()

- Structure : Features an indole-methyl group on oxadiazole and a chloro-methylphenyl acetamide.

- Activity : Shows lipoxygenase (LOX) inhibition (IC₅₀: 12.3 µM) and butyrylcholinesterase (BChE) inhibition (IC₅₀: 18.7 µM). The indole group likely contributes to hydrophobic interactions with enzyme active sites .

Analogues with Piperidine/Oxadiazole Hybrids

2-{4-[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]Piperidin-1-yl}-N-(6-Methyl-1,3-Benzothiazol-2-yl)Acetamide ()

- Structure : Replaces the 2-methoxyphenyl group with a 6-methylbenzothiazole .

- Activity: Not explicitly reported, but benzothiazole derivatives are known for antitumor and antimicrobial properties. The methyl group may improve metabolic stability compared to the methoxy substituent .

CDD-934506: 2-((5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl)Sulfanyl)-N-(4-Nitrophenyl)Acetamide ()

- Structure : Uses a 4-nitrophenyl acetamide and 4-methoxyphenyl-oxadiazole.

- Activity: Reported as a Mycobacterium tuberculosis inhibitor (PanK target).

Pharmacological and Physicochemical Comparisons

Key Observations:

- Piperidine vs. Thioether Linkers : The piperidine in the target compound likely improves solubility and bioavailability over thioether-linked analogues (e.g., 2a) .

- Substituent Effects : Electron-donating groups (e.g., 2-methoxy in the target compound) may enhance metabolic stability compared to electron-withdrawing groups (e.g., nitro in CDD-934506) .

- Heterocyclic Variations : Benzofuran (2a) and indole (8t) substituents enhance antimicrobial and enzyme inhibition, respectively, but may increase molecular weight and reduce solubility .

Biological Activity

The compound 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide is a derivative of 1,3,4-oxadiazole, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₁₈N₄O₃

- Molecular Weight : 302.33 g/mol

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.

The compound's ability to inhibit histone deacetylases (HDAC) and telomerase activity suggests it may be effective against various cancers by inducing apoptosis in cancer cells.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been documented. The following table summarizes findings from recent research:

| Study | Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 1 | E. coli | 32 µg/mL | |

| 1 | S. aureus | 16 µg/mL |

These results indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been explored through various in vitro assays.

| Study | Compound | Assay Type | Result |

|---|---|---|---|

| 1 | Lipoxygenase Inhibition | IC50 = 25 µM | |

| 1 | TNF-alpha Inhibition | Significant reduction observed |

The ability to inhibit lipoxygenase suggests a pathway for reducing inflammation, which could be beneficial in treating inflammatory diseases.

Case Studies

- Anticancer Efficacy : A study conducted on a series of oxadiazole derivatives demonstrated that modifications to the piperidine moiety significantly enhanced anticancer activity against various cell lines. The compound was found to induce cell cycle arrest and apoptosis in HepG2 cells.

- Antimicrobial Testing : In a comparative study against standard antibiotics, the oxadiazole derivative showed superior activity against multi-drug resistant strains of bacteria, indicating its potential as a lead compound for antibiotic development.

Q & A

Basic: What are the most reliable synthetic routes for 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide, and what parameters optimize yield?

Answer:

The synthesis typically involves two key steps: (1) formation of the 1,3,4-oxadiazole ring and (2) coupling the oxadiazole-piperidine moiety to the N-(2-methoxyphenyl)acetamide backbone.

- Oxadiazole Formation : Cyclization of thiosemicarbazides or hydrazides under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) is common .

- Coupling Reactions : Amide bond formation via activation with coupling agents like EDCI/HOBt or nucleophilic substitution between piperidine and acetamide derivatives .

Optimization Parameters : - Temperature : 80–100°C for oxadiazole cyclization .

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency .

- Catalysts : Use of triethylamine or DMAP improves reaction rates .

Yield Enhancement : Purification via column chromatography (silica gel, ethyl acetate/hexane) and monitoring with TLC/HPLC ensures >90% purity .

Basic: Which spectroscopic and chromatographic techniques are critical for confirming the compound’s structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies protons on furan (δ 6.3–7.4 ppm), oxadiazole-linked piperidine (δ 2.5–3.5 ppm), and methoxyphenyl (δ 3.8 ppm for -OCH₃) .

- ¹³C NMR : Confirms carbonyl groups (δ 165–170 ppm) and aromatic carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC : Quantifies purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How can researchers design experiments to evaluate the compound’s biological activity while addressing potential off-target effects?

Answer:

Experimental Design :

Target Selection : Prioritize targets associated with oxadiazole pharmacophores (e.g., cyclooxygenase-2, lipoxygenase) using molecular docking .

In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., LOX inhibition ).

- Cell-Based Studies : Test cytotoxicity (MTT assay) and anti-inflammatory activity (TNF-α/IL-6 ELISA) in macrophage models .

Control Strategies :

- Use selective inhibitors (e.g., celecoxib for COX-2) to isolate target-specific effects .

- Employ CRISPR-edited cell lines to validate target engagement .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Answer:

Contradiction Analysis Framework :

Source Validation : Exclude studies from unreliable platforms (e.g., BenchChem) and prioritize peer-reviewed data .

Structural Confounds : Compare substituent effects (e.g., furan vs. chlorophenyl analogs) using SAR tables:

| Compound Modification | Biological Activity Shift | Reference |

|---|---|---|

| Furan → Chlorophenyl | ↑ Anti-inflammatory, ↓ Toxicity | |

| Methoxy → Nitro Group | ↑ Antimicrobial, ↓ Solubility |

Methodological Audit : Assess assay conditions (e.g., serum concentration in cell cultures, enzyme source purity) that may alter results .

Advanced: What strategies are recommended for structure-activity relationship (SAR) analysis of analogs?

Answer:

SAR Workflow :

Core Modifications : Synthesize derivatives with variations in:

- Furan Ring : Replace with thiophene or pyridine to alter electron density .

- Oxadiazole : Test 1,2,4-oxadiazole vs. 1,3,4-isomers for target selectivity .

Pharmacophore Mapping : Use QSAR models to correlate substituents (e.g., Hammett σ values) with bioactivity .

In Silico Screening : Molecular dynamics simulations predict binding stability to targets like COX-2 .

Basic: What are the solubility and stability profiles under standard laboratory conditions?

Answer:

- Solubility :

- Polar Solvents : >10 mg/mL in DMSO or DMF; <1 mg/mL in water .

- Storage : Stable at −20°C for >6 months in anhydrous DMSO .

- Stability :

- pH Sensitivity : Degrades in acidic conditions (pH <4); stable at pH 7–9 .

- Light Sensitivity : Protect from UV exposure to prevent furan ring decomposition .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

Validation Approaches :

Biophysical Methods :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to purified target proteins .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters of interactions .

In Vivo Models :

- Rodent Inflammation Models : Assess edema reduction in carrageenan-induced paw edema .

- Pharmacokinetics : Monitor plasma half-life and tissue distribution via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.